Komeen
Description
Contextualization of Komeen within Aquatic Chemical Management Research
This compound is a prominent aquatic herbicide and algaecide, with its active constituent identified as a copper ethylenediamine (B42938) complex. This compound is extensively employed in the management of a diverse array of aquatic weeds and algae across various water bodies, including freshwater lakes, ponds, reservoirs, fish hatcheries, and irrigation systems. Its efficacy extends to controlling numerous nuisance submersed and floating aquatic plant species, such as Hydrilla verticillata, Egeria densa (Brazilian elodea), Najas spp. (naiad), Ceratophyllum demersum (coontail), Elodea canadensis (elodea), Pistia stratiotes (water lettuce), Salvinia spp. and Azolla spp. (water fern), Lemna spp. and Landoltia spp. (duckweed), and Eichhornia crassipes (water hyacinth). Furthermore, this compound is recognized for its effectiveness against various copper-sensitive algae. sepro.comepa.govepa.govlakeproinc.comlakeandpond.comknowde.comaquaticcontrol.com
Significance of this compound in Environmental and Agricultural Science Research
Beyond its role in aquatic weed control, research highlights the broader significance of the copper ethylenediamine complex. This compound exhibits both fungicidal and bactericidal properties. In agricultural contexts, studies have investigated its effectiveness as a fungicide for managing plant diseases, including downy mildew and powdery mildew. In environmental science, its utility in water treatment extends to controlling the proliferation of algae and bacteria within aquatic ecosystems. The fundamental mechanism of action of the copper ethylenediamine complex involves the disruption of cellular processes in target microorganisms, ultimately leading to their demise. ontosight.ai A key aspect of its formulation as a chelated copper complex is its enhanced stability in solution, particularly in waters characterized by high alkalinity, which allows it to remain active for longer periods compared to simpler copper compounds like copper sulfate (B86663). okstate.eduuky.edu
Historical Trajectories and Evolution of this compound-Related Research
Table of Chemical Compounds and PubChem CIDs
Structure
2D Structure
Properties
IUPAC Name |
copper;ethane-1,2-diamine;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATCRQGYOIZIHC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[OH-].[OH-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H18CuN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52769-67-2 (Parent), 14552-35-3 (dihydroxide) | |
| Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Komeen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301014409 | |
| Record name | Bis(ethylenediamine)copper dihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cupriethylenediamine hydroxide solution appears as a purple liquid with an ammonia-like odor. Corrosive to metals. Strong irritant to tissues. Produces toxic oxides of nitrogen during combustion. It is used as an aquatic herbicide (Komeen). | |
| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/485 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
212 °F at 760 mmHg (approx.) (USCG, 1999) | |
| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/485 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
greater than 1.1 at 68 °F (est.) (USCG, 1999) | |
| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/485 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
14552-35-3, 52769-67-2 | |
| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/485 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Komeen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+), bis(1,2-ethanediamine-.kappa.N1,.kappa.N2)-, hydroxide (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Bis(ethylenediamine)copper dihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(ethylenediamine)copper dihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethylenediamine copper(II) hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Coordination Chemistry and Structural Investigations of Komeen
Elucidation of the Copper-Ethylenediamine Complex in Aqueous Systems
In aqueous solutions, copper(II) ions readily interact with ethylenediamine (B42938) to form a series of stable coordination complexes. The formation typically proceeds in a stepwise manner, leading to both mono- and bis(ethylenediamine)copper(II) complexes. Initially, the pale blue aquo complex of copper(II) transforms into a dark blue species upon the addition of one ethylenediamine molecule, forming [Cu(en)(H₂O)₂]²⁺. Further addition of ethylenediamine results in the formation of the dark violet bis(ethylenediamine)copper(II) complex, [Cu(en)₂]²⁺, where two ethylenediamine ligands displace the water molecules from the copper coordination sphere americanelements.com.
Structural investigations using X-ray diffraction in solution have provided detailed insights into the geometry of these complexes. For the bis(ethylenediamine)copper(II) complex, four nitrogen atoms from the two ethylenediamine molecules coordinate to the central copper(II) ion in a planar arrangement, with a Cu-N bond distance of approximately 1.93 Å. While two water molecules are found in axial positions, their interaction with the copper center is weak, characterized by a long Cu-OH₂ bond distance of about 2.92 Å. This extended axial bonding allows the complex to be predominantly described as square-planar in solution fishersci.co.uk. In cases where a tris(ethylenediamine)copper(II) complex forms, the equatorial Cu-N bond length remains similar at 1.92 Å, with axial Cu-N distances observed at 2.22 Å fishersci.co.uk. The formation of the bis(ethylenediamine)copper(II) complex, [Cu(en)₂]²⁺, is known to occur through a stepwise ligand substitution mechanism americanelements.com.
Spectroscopic and Computational Analysis of Komeen Coordination Geometry
The coordination geometry of copper-ethylenediamine complexes has been extensively investigated using various spectroscopic techniques and computational methods, providing a comprehensive understanding of their electronic and structural properties.
Spectroscopic Analysis:
UV-Visible Spectroscopy: Copper(II)-ethylenediamine complexes exhibit characteristic absorption bands in the UV-Vis region. The 1:1 copper(II)-ethylenediamine chelate typically absorbs at 680 nm. Bis(ethylenediamine)copper(II) complexes show d-d transitions around 20,000 cm⁻¹ (equivalent to 500 nm). Electronic spectral data for various copper(II) complexes, including those with ethylenediamine, often reveal a distorted octahedral geometry.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the bonding within the complex. Characteristic N-H stretching vibrations are observed in the range of 3200–3350 cm⁻¹, and C-N stretches appear at 1040–1100 cm⁻¹, confirming the successful complexation of ethylenediamine to copper americanelements.com. Upon coordination, the N-H stretching vibrations of ethylenediamine shift to lower wavenumbers (e.g., from 3368 cm⁻¹ and 3284 cm⁻¹ in free ethylenediamine to 3342 cm⁻¹ and 3273 cm⁻¹ in the complex), indicating the involvement of the amine nitrogen atoms in bonding with the metal center. Furthermore, stretching vibrations corresponding to the newly formed Cu-N and Cu-O bonds are typically observed at approximately 426 cm⁻¹ and 496 cm⁻¹, respectively.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying the electronic structure of copper(II) complexes due to the d⁹ configuration of copper(II) ions. Polycrystalline samples of bis(ethylenediamine)copper(II) complexes often yield tetragonal EPR spectra. Analysis of EPR and electronic spectra has shown an increased covalent character of the out-of-plane π orbital in bis(ethylenediamine)copper(II) complexes when adsorbed on solid surfaces compared to their behavior in aqueous solution.
Computational Analysis: Density Functional Theory (DFT) calculations have become indispensable tools for complementing experimental spectroscopic data and predicting the coordination geometry of copper-ethylenediamine complexes. DFT studies have been employed to confirm distorted octahedral geometries for certain copper(II) complexes incorporating ethylenediamine along with other ligands. These computational approaches are also crucial for understanding isomerism and deviations from ideal octahedral geometry in various copper(II) chelate complexes. For some mixed-ligand copper(II) complexes, DFT calculations using the B3LYP level of theory have supported a six-coordinate geometry around the metal ion. It is also noteworthy that for some copper(II) complexes, DFT studies have indicated a trigonal bipyramidal geometry.
Research on Ligand Exchange Dynamics and Stability of this compound Complexes
The dynamic behavior and thermodynamic stability of copper-ethylenediamine complexes are critical aspects of their coordination chemistry, influencing their reactivity and persistence in various environments.
Ligand Exchange Dynamics: The process of ligand exchange in copper(II)-ethylenediamine systems is generally slower compared to systems involving amino acids. The formation of the bis(ethylenediamine)copper(II) complex, [Cu(en)₂]²⁺, proceeds through a stepwise ligand substitution mechanism americanelements.com. Studies utilizing the temperature-jump method have revealed that both the neutral form of ethylenediamine and its protonated species can react with copper(II) ions. The observed rate constants for complex formation are relatively large, suggesting either an internal conjugate base mechanism or a classical associative Sɴ2 mechanism. At lower pH values, a dissociative pathway involving direct proton attack on the [Cu(en)]²⁺ complex has been indicated. Furthermore, research has shown that structural distortion within copper(II) complexes can significantly influence ligand exchange rates, with distorted complexes often exhibiting faster exchange kinetics. The dynamic reassembly of these complexes can also occur through the selective exchange of both ligands and their subcomponents.
Stability of this compound Complexes: Copper(II) ions and ethylenediamine molecules form remarkably stable complexes in aqueous solution americanelements.com. This high stability is largely attributed to the chelation effect, where ethylenediamine, as a bidentate ligand, forms two robust N-Cu bonds, thereby reducing the entropy loss typically associated with complexation when compared to monodentate ligands americanelements.com.
The stability constants (log K) for copper(II)-ethylenediamine complexes have been extensively determined:
| Complex Ratio (Cu:en) | Stability Constant (log K) | Temperature (°C) | Medium/Notes | Source |
| 1:1 | 4.52 (K₁) | 25 | Aqueous solution, I = 0.1 M | |
| 1:1 | 9.5 | 27 | Deep Eutectic Solvents (Ethaline) | |
| 1:1 | 9.4 | - | Deep Eutectic Solvents (Ethaline) | |
| 1:2 | ~20.5 (Overall K_f) | - | Aqueous solution (compared to NH₃) | americanelements.com |
| 1:1 (ion-exchanged) | 11.6 (K₁) | - | Montmorillonite | |
| 1:2 (ion-exchanged) | 11.5 (K₂) | - | Montmorillonite | |
| 1:1 (ion-exchanged) | 11.65 (K₁) | - | Sulphonic acid resin | |
| 1:2 (ion-exchanged) | 9.7 (K₂) | - | Sulphonic acid resin | |
| 1:1 (bulk solution) | 10.7 (K₁) | - | Bulk solution (compared to ion-exchanged) | |
| 1:2 (bulk solution) | 9.3 (K₂) | - | Bulk solution (compared to ion-exchanged) |
Comparative Structural Studies with Related Copper Chelates and their Implications for Reactivity
Comparative structural studies of copper-ethylenediamine complexes with other copper chelates provide valuable insights into the factors governing coordination geometry, stability, and reactivity. The d⁹ electronic configuration of copper(II) ions often leads to Jahn-Teller distortions, resulting in non-ideal geometries that significantly influence their chemical behavior.
Geometry and Distortion: While copper(II)-ethylenediamine complexes typically adopt distorted square-planar or square-pyramidal geometries in solution, depending on the presence of additional ligands or environmental conditions americanelements.com, other chelates can induce different coordination polyhedra. For instance, some copper(II) complexes with other ligands can exhibit trigonal bipyramidal or even octahedral structures. The extent of Jahn-Teller distortion can influence the lability of the complex and the rates of substitution reactions. A reduction in the dynamic Jahn-Teller effect can lead to slower substitution reactions.
Ligand Exchange Reactivity: The rates of ligand exchange reactions are highly dependent on the nature of the chelating ligand and the resulting complex geometry. For example, ligand exchange in the Cu(II)-ethylenediamine system is reported to be slower than that observed with amino acids. Conversely, the rates of ligand exchange reactions between copper(II)-Schiff base complexes and ethylenediamine have been shown to increase as the Schiff base complex undergoes structural distortion from square planar towards a more tetrahedral geometry.
Chelation Effect and Stability: The superior stability of copper-ethylenediamine complexes compared to those with monodentate ligands like ammonia (B1221849) is a direct consequence of the chelation effect. The bidentate nature of ethylenediamine leads to the formation of stable five-membered chelate rings, which is thermodynamically favorable. This is quantitatively reflected in the significantly higher formation constant for [Cu(en)₂]²⁺ (log K_f ≈ 20.5) compared to [Cu(NH₃)₄]²⁺ (log K_f ≈ 13.3) americanelements.com.
Synthetic Methodologies and Formulation Science of Komeen
Advanced Synthetic Routes for the Production of Komeen
The synthesis of the copper ethylenediamine (B42938) complex, the active component of this compound, primarily involves the complexation of copper(II) ions with ethylenediamine (en) in a controlled environment. cymitquimica.comrsc.org This reaction can proceed through various routes, yielding the desired coordination compound.
One common synthetic approach involves the reaction of a copper(II) salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O) or copper(II) chloride pentahydrate (CuCl₂·5H₂O), with ethylenediamine. This reaction is typically performed in a solvent system like methanol (B129727) or an ethanol-water mixture. The mixture is often stirred for several hours at room temperature or heated under reflux, for instance, at temperatures around 60°C or 80°C, to facilitate the complex formation. nih.govjocpr.comresearchgate.net
Another documented method involves a two-step process where a copper(II) citrate (B86180) precursor is initially prepared. This precursor is then dissolved in an aqueous solution of ethylenediamine, leading to the formation of the copper ethylenediamine complex, often observed by a color change to dark violet and subsequent crystal formation. tandfonline.com Furthermore, the complex can be synthesized by combining benzene-1,2,3-tricarboxylate (B1233556) copper(II) trihydrate with an excess equivalent of ethylenediamine in methanol at ambient temperature. scirp.org
The formation of the complex can occur stepwise, with the initial formation of the mono-complex, [Cu(en)(H₂O)₂]²⁺, which is typically dark blue, followed by the formation of the bis-complex, [Cu(en)₂]²⁺, characterized by a dark violet hue. acs.org Kinetic studies on the formation of copper(II)–ethylenediamine complexes indicate that both the neutral ethylenediamine ligand and its protonated species (H en⁺) can react. The reaction mechanisms may involve an internal conjugate base mechanism or a classical associative Sɴ2 mechanism. rsc.orgresearchgate.net
Investigation of Chelation Chemistry Principles in this compound Synthesis
The efficacy and stability of this compound are intrinsically linked to the principles of chelation chemistry. Ethylenediamine (en) acts as a bidentate ligand, meaning it possesses two donor atoms capable of forming coordinate bonds with a central metal ion. In the case of this compound, ethylenediamine coordinates to the copper(II) metal center through its two nitrogen atoms. cymitquimica.combeloit.eduwikipedia.org
This coordination results in the formation of a stable five-membered chelate ring, specifically a CuC₂N₂ ring structure. wikipedia.org The formation of such a ring, where the ligand binds to the metal ion at multiple points, leads to a significantly more stable complex compared to complexes formed with monodentate ligands (e.g., methylamine) that bind at only one point. This enhanced stability is attributed to the "chelate effect," a thermodynamically favorable phenomenon. beloit.eduwikipedia.org
Development and Characterization of this compound Formulations (e.g., liquid, granular) for Targeted Applications
This compound is predominantly formulated as a liquid product, typically containing 22.9% copper ethylenediamine complex, which corresponds to an 8% metallic copper equivalent. nih.govacs.orgresearchgate.netrsc.org This formulation is generally described as a dark blue or purple liquid. lobachemie.comfishersci.com
The characterization of copper(II) ethylenediamine complexes and their formulations involves a range of analytical techniques to confirm their composition, structure, and properties. These methods include:
Elemental Analysis: Used to determine the precise elemental composition (e.g., C, H, N, Cu) of the synthesized complexes, confirming their empirical formulas. jocpr.comscirp.orgmdpi.comresearchgate.net
Molar Conductance Measurements: Provide information on the electrolytic nature of the complex in solution, often indicating a non-electrolytic behavior for certain formulations. jocpr.comresearchgate.netajol.info
Infrared (IR) Spectroscopy: Employed to identify functional groups and confirm the coordination of ethylenediamine to the copper center through its nitrogen atoms, observed by shifts in characteristic vibrational bands. jocpr.comscirp.orgmdpi.comresearchgate.net
UV-Vis Spectroscopy: Used to study the electronic transitions within the complex, which can reveal its geometry (e.g., octahedral) and d-d transitions characteristic of copper(II) complexes. jocpr.comscirp.orgmdpi.comresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: Provides insights into the electronic structure and magnetic properties of the copper(II) ion, which has unpaired electrons. mdpi.comresearchgate.netkuleuven.be
Magnetic Susceptibility Studies: Conducted to determine the magnetic behavior of the complex, such as paramagnetism. scirp.orgmdpi.comresearchgate.net
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the complex and its formulations by monitoring weight changes as a function of temperature. jocpr.comscirp.orgkuleuven.be
The liquid formulation of this compound is water-soluble cymitquimica.com and demonstrates stability under normal conditions of use. lobachemie.com Its effectiveness is maintained even in hard water conditions, broadening its applicability across different aquatic environments. rsc.org this compound can be applied through various methods, including surface spraying, subsurface application using weighted hoses, or via injection equipment. It can be applied either diluted with water or undiluted, depending on the specific application requirements to ensure uniform coverage. researchgate.netbeloit.edu The addition of polymers to the formulation can enhance its sinking, deposition, and retention properties. beloit.edu
Research on Co-Formulation Strategies Incorporating this compound with Other Chemical Agents
Research into co-formulation strategies for this compound focuses on combining it with other chemical agents to enhance its efficacy, broaden its spectrum of activity, or optimize its application. This compound is designed to be tank-mixed or applied in conjunction with various other aquatic herbicides and algaecides. nih.govacs.orgresearchgate.netbeloit.eduwikipedia.org
Notable examples of co-formulation agents include:
Diquat (B7796111) (diquat dibromide): Tank-mixing this compound with diquat can lead to enhanced control of a wider range of aquatic weed species. acs.orgbeloit.edu
Fluridone (B42967) (e.g., Sonar): Co-formulation with fluridone is employed for the control of species such as common duckweed and watermilfoil. acs.orgbeloit.edu
Endothall (dipotassium salt of endothall): When combined with endothall, this compound's effectiveness is extended to control species like naiad and curlyleaf pondweed. acs.orgbeloit.edu
Beyond active herbicides, adjuvants, specific polymers, or surfactants can be incorporated into this compound formulations. These auxiliary agents are utilized to improve the physical properties of the spray solution, such as enhancing sinking, deposition, and retention on target aquatic plants. researchgate.netbeloit.edu The strategic co-formulation of this compound with other chemical agents allows for a more comprehensive and tailored approach to aquatic vegetation management. beloit.edu
Mechanistic Insights into Komeen S Biological Action
Cellular and Subcellular Mechanisms of Komeen-Induced Toxicity in Microorganisms
This compound exerts its toxic effects on microorganisms by broadly disrupting their cellular processes ontosight.ai. The compound is known to shut down photosynthesis and compromise cell integrity, leading to the death of the target organism hummert.com. For copper-sensitive species, effective control typically requires a contact time ranging from 3 to 24 hours sepro.comlakeproinc.comepa.govepa.gov.
Role of Copper Ion Release and Speciation in this compound's Biocidal Efficacy
The copper ion is the critical component responsible for this compound's biocidal efficacy ontosight.ai. This compound is a chelated copper formulation, which influences the release and speciation of copper ions in the aquatic environment hummert.comtamu.edutamu.edu. Copper acts as a cell toxicant, and its mechanism is believed to involve creating an imbalance with other vital enzyme metal cofactors, thereby blocking enzyme activity tamu.eduuky.edu. Unlike organic pesticides, copper is an elemental substance and does not break down in the environment, leading to its accumulation with repeated applications epa.govepa.gov.
Disruption of Essential Enzyme Systems and Metabolic Pathways by this compound
The copper ions released from this compound bind to and inhibit the function of essential enzyme systems and proteins within target organisms ontosight.ai. This interference extends to crucial metabolic pathways. Specifically, copper is thought to target physiological processes such as electron transport in photosystem I, cell division, and nitrogen metabolism uky.edu. The disruption of these enzyme systems and metabolic pathways ultimately leads to the cessation of vital cellular functions, including photosynthesis, which is a primary mode of action for this compound hummert.com.
Induction of Oxidative Stress and Reactive Oxygen Species by this compound in Target Organisms
While copper compounds are known to be involved in various cellular processes, including those that can lead to oxidative stress, the available research findings specifically pertaining to this compound's direct induction of oxidative stress and reactive oxygen species in target organisms are not detailed in the provided information.
Research on this compound's Adjuvant Properties and Synergistic Effects with Other Herbicides
This compound can be combined with other aquatic herbicides and algaecides, or mixed with adjuvants and surfactants, to enhance its efficacy sepro.comlakeproinc.comepa.govlakeandpond.comepa.govepa.gov. Adjuvants, such as surfactants, work by reducing the surface tension of the spray solution, thereby increasing the contact area and improving the penetration of the herbicide into the target plant's tissues cropprotectionnetwork.org.
Research indicates that tank-mixing this compound with other herbicides, such as fluridone (B42967), diquat (B7796111), and endothall, can lead to a broader spectrum of weed control and often results in synergistic effects lakeproinc.comlakeandpond.comepa.govtamu.edutamu.eduuky.edu. This synergistic action means that the combined effect of the herbicides is greater than the sum of their individual effects. The adjuvant properties of copper, including this compound, are believed to stem from its ability to control algae and bacteria on the plant surface, which in turn allows for increased absorption of the active ingredients of other herbicides uky.edu. For instance, lower concentrations of this compound can enhance the activity of diquat for controlling hydrilla and other copper-sensitive species lakeproinc.comepa.govepa.gov.
Key Data on this compound's Efficacy
The effectiveness of this compound varies depending on the target organism and environmental conditions. Below are some general findings regarding its application:
| Target Organism Group | Effective Metallic Copper Concentration Range (ppm) | Required Contact Time (Hours) |
| Algae | 0.2 to 1.0 sepro.comlakeproinc.comepa.govepa.gov | 3 to 24 sepro.comlakeproinc.comepa.govepa.gov |
| Copper-Sensitive Weeds | N/A (requires sufficient contact) | 3 to 24 sepro.comlakeproinc.comepa.govepa.gov |
Efficacy and Selectivity Research of Komeen in Aquatic Systems
Studies on Komeen's Algicidal and Herbicidal Activities Against Diverse Aquatic Species
This compound exhibits broad-spectrum algicidal and herbicidal activities, effectively controlling both submersed and floating aquatic plant species, as well as various types of algae. Its mechanism of action involves the release of copper ions, which disrupt cellular processes in sensitive aquatic organisms, ultimately leading to cell death. herts.ac.uknih.govherts.ac.uknih.govwikipedia.orgherts.ac.ukcharchem.orgherts.ac.ukuni.luctdbase.orgnih.govfishersci.canih.govuni.lunih.gov
This compound is effective against a range of aquatic weeds and algae. A summary of susceptible species is provided below:
Impact of Water Chemistry Parameters (e.g., Hardness, pH, Temperature) on this compound's Efficacy
The efficacy of this compound is significantly influenced by various water chemistry parameters, including hardness, pH, and dissolved organic carbon (DOC) levels. Research indicates that water hardness plays a crucial role, with control of certain species potentially enhanced in low water hardness conditions. herts.ac.uknih.govherts.ac.ukwikipedia.orgherts.ac.ukherts.ac.uk Conversely, higher concentrations of this compound may be necessary in hard water to achieve desired control. herts.ac.ukwikipedia.orgherts.ac.ukherts.ac.uk
Water pH and DOC levels also impact this compound's effectiveness and potential for non-target toxicity. Low pH (below 6.5), low dissolved organic carbon levels (3.0 mg/L or lower), and "soft" waters (alkalinity less than 50 mg/L) can increase the potential acute toxicity to non-target aquatic organisms. herts.ac.uknih.govwikipedia.org Therefore, application rates are typically designed for waters with pH values above 6.5, DOC levels greater than 3.0 mg/L, and alkalinity exceeding 50 mg/L. herts.ac.ukwikipedia.org
A summary of the impact of water chemistry on this compound's efficacy is presented below:
| Water Chemistry Parameter | Impact on this compound's Efficacy / Toxicity |
| Water Hardness | Control of certain species may be enhanced in low water hardness. herts.ac.uknih.govherts.ac.ukwikipedia.orgherts.ac.ukherts.ac.uk Higher concentrations may be required in hard water for effective control. herts.ac.ukwikipedia.orgherts.ac.ukherts.ac.uk Fish toxicity generally decreases as water hardness increases. nih.govcharchem.orgnih.gov |
| pH | Low pH (<6.5) increases the potential acute toxicity to non-target aquatic organisms. herts.ac.uknih.govwikipedia.org Application rates are appropriate for water with pH values >6.5. herts.ac.ukwikipedia.org |
| Dissolved Organic Carbon (DOC) | Low DOC levels (3.0 mg/L or lower) increase the potential acute toxicity to non-target aquatic organisms. herts.ac.uknih.govwikipedia.org Application rates are appropriate for water with DOC levels >3.0 mg/L. herts.ac.ukwikipedia.org |
| Alkalinity | "Soft" waters (alkalinity less than 50 mg/L) increase the potential acute toxicity to non-target aquatic organisms. herts.ac.uknih.govwikipedia.org Application rates are appropriate for water with alkalinity greater than 50 mg/L. herts.ac.ukwikipedia.org |
| Water Temperature | Considered a factor influencing control, with longer contact times and higher rates potentially required in difficult treatment conditions. herts.ac.ukherts.ac.uk |
Research on this compound's Effectiveness Against Specific Aquatic Plant Species (e.g., Hydrilla, Elodea, Pondweeds)
This compound has demonstrated consistent and reliable control over a variety of specific aquatic plant species. Highly susceptible species, such as Hydrilla (Hydrilla verticillata), Brazilian elodea (Egeria densa), and common elodea (Elodea canadensis), typically show effects within 3 to 14 days of treatment, with plants generally dropping below the water surface. herts.ac.uknih.govherts.ac.uknih.govwikipedia.orgherts.ac.ukcharchem.orgherts.ac.ukctdbase.orgnih.govnih.govuni.lu
Other species effectively controlled include naiads (Najas spp.), coontail (Ceratophyllum demersum), water lettuce (Pistia stratiotes), water fern (Salvinia and Azolla spp.), duckweed (Lemna and Landoltia spp.), and water hyacinth (Eichhornia crassipes). herts.ac.uknih.govherts.ac.uknih.govwikipedia.orgherts.ac.ukcharchem.orgherts.ac.uknih.govnih.govuni.lu Under specific water quality conditions, particularly low water hardness, this compound may also control Eurasian watermilfoil (Myriophyllum spicatum), sago pondweed (Potamogeton pectinatus), and American pondweed (Potamogeton nodosus). herts.ac.uknih.govherts.ac.ukwikipedia.orgherts.ac.ukcharchem.orgherts.ac.uknih.gov
Efficacy Studies of this compound Against Filamentous and Macro Algae (e.g., Cladophora, Pithophora)
Beyond vascular plants, this compound is also effective in controlling various filamentous and macro algae. Studies have shown its efficacy against species such as Cladophora, Pithophora, Hydrodictyon, Chara, and Nitella. herts.ac.uknih.govwikipedia.orgherts.ac.ukherts.ac.ukchemspider.com While some copper-based algicides may be less effective against Pithophora, this compound has demonstrated control over this species. chemspider.com Optimal control of algae can be achieved at concentrations ranging from 0.2 to 1.0 ppm metallic copper. herts.ac.uknih.govherts.ac.ukwikipedia.orgherts.ac.uk
Investigations into Factors Influencing this compound's Selective Toxicity Towards Target Organisms
This compound's selective toxicity towards target aquatic organisms is primarily attributed to the action of copper ions, which are released from the copper ethylenediamine (B42938) complex. These copper ions interfere with the cellular processes of sensitive aquatic plants and algae, leading to oxidative stress and cell death. nih.gov
Resistance Development and Management Strategies in this compound-Treated Aquatic Systems
The potential for resistance development in this compound-treated aquatic systems is a recognized concern, similar to other herbicide applications. Effective resistance management strategies are crucial for maintaining the long-term efficacy of this compound. herts.ac.ukwikipedia.orgtandfonline.com
Key indicators of suspected herbicide resistance include:
Failure to control a weed species that is normally controlled by this compound at the applied rate, especially if control is observed on adjacent weeds. herts.ac.ukwikipedia.orgtandfonline.com
The presence of a spreading patch of uncontrolled plants of a particular weed species. herts.ac.ukwikipedia.orgtandfonline.com
Surviving plants mixed with controlled individuals of the same species. herts.ac.ukwikipedia.orgtandfonline.com
Management strategies to mitigate resistance development involve:
Scouting : Regular scouting of water bodies before and after application is recommended to identify the weed species present, their growth stage, and to verify treatment effectiveness. herts.ac.ukwikipedia.orgtandfonline.com
Rotational Programs : this compound can be used in rotational programs with other aquatic herbicides that have different mechanisms of action. This integrated management approach helps to prevent the continuous selection pressure that can lead to resistance. herts.ac.ukwikipedia.orgherts.ac.uk
Alternative Control Methods : If resistance is suspected, treating weed escapes with an herbicide having a different mechanism of action or employing non-chemical means to remove escapes, where practical, is advised to prevent further reproduction of resistant biotypes. tandfonline.com
Optimized Application : Applying this compound when weeds are actively growing and ensuring adequate contact time (typically 3 to 24 hours for copper-sensitive species) can improve control and reduce the likelihood of sub-lethal exposures that might contribute to resistance. herts.ac.ukherts.ac.ukwikipedia.orgherts.ac.ukherts.ac.uknih.govnih.gov
Environmental Fate and Ecotoxicological Assessments of Komeen
Aquatic Transport and Distribution Pathways of Komeen Compounds
This compound is typically applied directly to water bodies, either as a surface spray or through subsurface application via weighted hoses or injection equipment mass.govfishersci.ieepa.govresearchgate.net. The copper-ethylenediamine complex is highly water-soluble, which contributes to its mobility and distribution within aquatic environments fishersci.ielobachemie.comcymitquimica.com. This high solubility allows for effective dispersion and contact with target aquatic vegetation mass.gov. The effectiveness of this compound is dependent on its ability to penetrate plant tissues mass.gov.
Transformation and Degradation Pathways of this compound in Diverse Aquatic Environments
As an elemental component, copper itself does not undergo biodegradation in aquatic ecosystems; however, the copper-ethylenediamine complex can undergo transformation processes mass.gov. The stability of copper complexes, including those with ethylenediamine (B42938), is influenced by factors such as pH and the concentration of other metals in the water mass.gov. While the complex may persist in the environment, thermal decomposition can lead to the release of copper oxides and nitrogen oxides lobachemie.com. Studies on the dissociation kinetics of copper(II) complexes with ethylenediamine indicate that dissociation can occur in acidic conditions researchgate.net. Furthermore, ethylenediamine, the ligand component, has the potential to chelate copper and can react with hydroxyl radicals in the atmosphere, exhibiting a half-life of approximately 8.9 hours, suggesting some degradation pathways for the ligand itself biorxiv.org. However, this compound formulations may contain substances that are not readily degradable in wastewater treatment plants fishersci.ie.
Sedimentation, Accumulation, and Bioavailability of Copper from this compound in Aquatic Ecosystems
Following application, copper from this compound rapidly partitions from the water column to suspended algae and particulate matter. A significant majority, over 90%, of the applied copper can be transferred to bottom sediments within two days scirp.orgresearchgate.net. This transfer leads to the accumulation of copper in aquatic sediments ontosight.aiscirp.orgresearchgate.netscirp.orgresearchgate.netscielo.br. The activity of this compound may be reduced if silt or algae are present in the water or cover the target weeds, indicating an interaction with suspended solids mass.gov.
Ecotoxicity Studies of this compound on Non-Target Aquatic Organisms
This compound, as a copper-based aquatic herbicide and algaecide, is inherently designed to be toxic to target aquatic plants and algae mass.govfishersci.ieepa.govresearchgate.netresearchgate.netnih.gov. Its mechanism of action involves the copper ion disrupting cellular processes in microorganisms by binding to essential enzymes and proteins, ultimately leading to their death ontosight.ai. The compound is classified as "Very toxic to aquatic life with long lasting effects" fishersci.ieresearchgate.net and can have adverse effects on various non-target aquatic organisms ontosight.ai.
Ecotoxicity studies on the copper-ethylenediamine complex have provided specific data for aquatic invertebrates. For Daphnia magna (water flea), the median effective concentration (EC50) causing mobility inhibition was determined to be 8.1 mg/L in a 48-hour study europa.eu. For Artemia salina, the median lethal concentration (LC50) after 48 hours was reported to be greater than 87.9842 mg/L europa.eu.
General copper toxicity to aquatic invertebrates is known to vary, with toxicity typically decreasing as water hardness, alkalinity, and total organic carbon increase mass.gov. Acute toxicity responses (LC50, EC50) for various invertebrate groups have been reported to range from 5 to 300 µg/L for crustaceans, 6 to 900 µg/L for annelids, and 40 to 9,000 µg/L for mollusks mass.gov.
Table 1: Acute Toxicity of Copper-Ethylenediamine Complex to Aquatic Invertebrates
| Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| Daphnia magna | EC50 (48 hr) | 8.1 | europa.eu |
| Artemia salina | LC50 (48 hr) | > 87.9842 | europa.eu |
For fish, the copper-ethylenediamine complex has shown varying toxicity levels. A 96-hour LC50 for Danio rerio (Zebra Fish) was determined to be greater than 100 mg/L, with no mortality observed at 100 mg/L europa.eu. Another chelated copper formulation containing copper ethylenediamine (NautiqueTM) exhibited LC50 and EC50 values that were notably higher (nearly two orders of magnitude greater) than those for copper sulfate (B86663) and a copper ethanolamine (B43304) complex (CaptainTM) in studies involving brook trout and fathead minnows tandfonline.comnoaa.gov. Temperature has been identified as a factor that can elevate the toxicity of such copper herbicide formulations to fish tandfonline.comnoaa.gov.
General copper toxicity to fish varies significantly with water chemistry. For instance, LC50 values for bluegill sunfish exposed to copper triethanolamine (B1662121) complexes ranged from 1.2 mg/L in soft water to 7.5 mg/L in hard water. A 96-hour LC50 of 6 mg/L has been reported for channel catfish, while for rainbow trout, it ranged from less than 0.2 mg/L in soft water to 4 mg/L in hard water mass.gov.
Table 2: Acute Toxicity of Copper-Ethylenediamine Complex to Fish
| Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| Danio rerio | LC50 (96 hr) | > 100 | europa.eu |
| Brook Trout | LC50/EC50 | Higher than Cu sulfate & CaptainTM | tandfonline.comnoaa.gov |
| Fathead Minnow | LC50/EC50 | Higher than Cu sulfate & CaptainTM | tandfonline.comnoaa.gov |
Copper, including that derived from this compound, can significantly reduce or alter benthic colonization and community composition biorxiv.orgresearchgate.net. High concentrations of copper in sediments can lead to severe adverse effects on benthic communities researchgate.net. Studies have shown that copper levels exceeding 13 mg/Kg in sediments can cause adverse effects in benthic macroinvertebrate (BMI) communities limnetica.net. For example, sediment copper concentrations greater than 200 mg/kg have been linked to decreased species richness and a shift towards the dominance of opportunistic taxa researchgate.net. Bioaccumulation of copper has been observed in various benthic macroinvertebrate species, such as certain annelids and amphipods, indicating their role as bioaccumulators in contaminated environments ucsd.edu.
Effects on Fish Populations and Developmental Stages
Terrestrial Ecotoxicity Assessments Related to this compound Exposure
While this compound is designed for aquatic applications, the copper component of the complex can enter terrestrial environments through overspray, runoff, or the deposition of treated aquatic biomass clesens.com. Copper, as a heavy metal, can accumulate in soil, and its bioavailability and toxicity to terrestrial organisms are influenced by various soil conditions such as pH, organic matter content, and clay content regulations.govinchem.org.
Limited direct terrestrial ecotoxicity data specifically for the copper ethylenediamine complex (this compound) is available in general public databases. However, assessments for broader copper compounds, which include copper ethylenediamine, provide insights into potential terrestrial effects. For instance, the U.S. EPA's reregistration eligibility decision (RED) for coppers noted incidents associated with terrestrial plants, including possible effects on corn and probable effects on tomato plants, although these were reported as incidents rather than controlled studies specifically on this compound regulations.gov.
A screening-level ecological risk assessment for copper pesticides, encompassing copper ethylenediamine, indicated that risk quotients (RQs) for terrestrial plants from exposure through spray drift did not exceed acute levels of concern regulations.gov. However, it is recognized that continuous application of copper compounds can lead to accumulation in soil. Concentrations of copper in soil ranging from 60 to 100 ppm are considered potentially harmful to soil invertebrates, terrestrial plants, and soil microorganisms regulations.gov. The degree of copper bioavailability in soil, which dictates its actual toxic effect, remains uncertain and varies significantly with site-specific conditions regulations.gov.
Development and Application of Risk Assessment Methodologies for this compound in Environmental Contexts
Environmental risk assessment for this compound, as with other copper-based pesticides, involves evaluating the potential for adverse effects on non-target organisms and ecosystems. This process typically follows established methodologies, which can be qualitative, quantitative, or semi-quantitative, to identify, analyze, and prioritize risks nih.govepa.govcayugalake.orginpex.com.aueeer.orgmdpi.com.
For copper compounds, including the copper ethylenediamine complex, regulatory bodies like the U.S. EPA conduct ecological risk assessments to determine if the product poses significant risks to non-target species and the environment regulations.govresearchgate.net. These assessments consider environmental fate, effects on groundwater, and ecotoxicological effects researchgate.net.
Key factors influencing the environmental risk of this compound include:
Water Chemistry : The toxicity of copper is significantly influenced by water hardness, pH, and dissolved organic carbon (DOC) levels. Lower pH, low DOC, and "soft" waters (alkalinity less than 50 mg/L) increase the potential acute toxicity to non-target aquatic organisms epa.govaquaticcontrol.com.
Copper Speciation and Bioavailability : Copper in solution forms various complexes with ligands like carbonates, humic substances, and ethylenediamine itself inchem.orgmass.gov. Chelated copper complexes, such as those in this compound, are designed to decrease the immediate availability of the copper ion in the water column, thereby potentially reducing acute toxicity to non-target organisms like fish mass.gov. However, the copper ion (Cu²⁺) is recognized as the most toxic form regulations.govmass.gov.
Application Practices : Adherence to label instructions, including application rates, contact times, and avoiding overspray or runoff, is crucial for minimizing environmental risks epa.govclesens.comaquaticcontrol.comepa.gov. For instance, treating no more than half of a water body at a time and allowing 10-14 days between treatments helps prevent oxygen depletion from decaying vegetation, which can suffocate fish and invertebrates epa.govaquaticcontrol.comepa.gov.
A screening-level ecological risk assessment for copper pesticides has evaluated aquatic and terrestrial effects at various application rates. Risk quotients (RQs) are calculated to assess the risk to different organisms. For instance, RQs for birds have been found to exceed acute and chronic risk levels at high use rates in orchard crops regulations.gov.
Research on Remediation Strategies for this compound-Contaminated Environments
Remediation strategies for environments contaminated with this compound primarily focus on the removal or immobilization of copper ions, which are the active toxic component. Research has explored various methods for copper removal from both soil and water matrices.
Remediation of Copper-Contaminated Soil: Soil flushing and washing techniques using chelating agents have shown promise for removing copper from contaminated soil. For example, the S,S isomer of ethylenediamine disuccinate ([S,S]-EDDS) has been used as a chelant to leach copper from contaminated soil. Studies have demonstrated that multiple additions of [S,S]-EDDS can significantly reduce copper concentrations, particularly from carbonate and oxide soil fractions mdpi.comnih.govrepec.org. An electrochemical advanced oxidation process (EAOP) can then be used to treat the washing solution, breaking down the copper-chelant complexes and allowing for the electro-deposition of released copper, enabling the reuse of the washing solution in a closed-loop system nih.govnih.gov.
Table 1: Copper Removal Efficiency from Contaminated Soil using [S,S]-EDDS
| Chelating Agent | Concentration (mmol kg⁻¹) | Number of Additions | Copper Removal (%) | Soil Fraction Reduction (Carbonate) | Soil Fraction Reduction (Oxide) | Reference |
|---|---|---|---|---|---|---|
| [S,S]-EDDS | 5 | 3 | 46 | 87% | 99% | nih.gov |
| EDDS | 3.6 mM (solution molarity) | N/A (soil flushing) | 53 | N/A | N/A | mdpi.comrepec.org |
Remediation of Copper-Contaminated Water: For aqueous environments, adsorption methods using modified materials are being developed for efficient copper removal. Materials modified with ethylenediamine have shown enhanced capabilities for removing Cu(II) ions from water.
Ethylenediamine@β-Zeolite Composite : β-zeolite modified with ethylenediamine (EDA@β-zeolite) has demonstrated significantly improved Cu(II) removal from aqueous solutions. The amide groups in the ethylenediamine play a crucial role in forming complexes with Cu(II) ions, enhancing the adsorption performance. This composite also exhibits desirable recycling ability, making it a promising candidate for treating contaminated wastewater and aquifers nih.govnih.gov.
Modified Xanthan Gum : Xanthan gum (XG) modified with ethylenediamine (XG-NH₂) has been synthesized to overcome the limitations of natural XG in wastewater treatment. This modified adsorbent can effectively remove Cu²⁺ ions, with adsorption capacities reaching up to 46.95 mg g⁻¹. It can also be regenerated by adding dilute acid soton.ac.uk.
Magnetic Graphene Composite : A porous magnetic Graphene/EDTA composite (GME) has been developed for copper ion removal from wastewater, demonstrating a high adsorption capacity of 150.6 mg g⁻¹. The magnetic property of GME facilitates its separation from the treated water, offering a practical solution for water treatment and environmental remediation jnsam.com.
These remediation strategies highlight ongoing research efforts to mitigate the environmental impact of copper, including that released from compounds like this compound, by developing effective methods for its removal from both soil and water.
Analytical Methodologies for Komeen Detection and Monitoring
Spectroscopic Techniques for Komeen Quantification in Environmental Matrices
Spectroscopic techniques play a vital role in the quantification and characterization of chemical compounds, including metal complexes like this compound. While specific detailed research findings on this compound's quantification using individual spectroscopic methods in environmental matrices are not extensively detailed in general public search results, the principles of these techniques are broadly applicable.
Copper-ethylenediamine complex, being a coordination compound, exhibits distinct absorption characteristics in the ultraviolet-visible (UV-Vis) spectrum due to d-d electronic transitions of the copper(II) ion and charge transfer bands involving the ethylenediamine (B42938) ligands ontosight.airesearchgate.net. UV-Vis spectroscopy can be employed for the quantitative determination of this compound concentrations in aqueous solutions by measuring the absorbance at a specific wavelength where the complex absorbs strongly. This method relies on the Beer-Lambert law, correlating absorbance with concentration.
Infrared (IR) spectroscopy can provide information about the functional groups present in the ethylenediamine ligand and the coordination of copper to these groups researchgate.netmdpi.com. Changes in vibrational frequencies upon complexation can confirm the presence and structure of the copper-ethylenediamine complex. While primarily used for identification and structural elucidation, IR spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, can be adapted for quantitative analysis in certain matrices by monitoring characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) spectroscopy, especially proton (¹H) and carbon-13 (¹³C) NMR, is invaluable for detailed structural elucidation of organic ligands. For the ethylenediamine component of this compound, NMR would provide insights into its molecular structure and purity researchgate.net. However, its direct application for quantifying this compound in complex environmental matrices might be limited due to sensitivity and matrix interference, unless specific derivatization or extraction steps are employed.
Mass spectrometry (MS), often coupled with separation techniques, is a highly sensitive and selective method for identifying and quantifying compounds researchgate.net. For this compound, MS could be used to detect the intact complex or its characteristic fragments, providing both qualitative and quantitative data. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for quantifying total copper content in environmental samples, which, when combined with speciation analysis, could indirectly contribute to this compound quantification by determining the copper bound in the complex researchgate.net.
Chromatographic Methods for the Analysis of this compound and its Related Compounds
Chromatographic methods are essential for separating this compound from complex environmental matrices and quantifying it accurately. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like coordination complexes jocpr.comresearchgate.net. Given this compound's nature as a copper-ethylenediamine complex, reverse-phase HPLC or ion-pair chromatography could be suitable for its separation. The detection of this compound post-separation could involve UV-Vis detectors, given its chromophoric properties, or more sensitive detectors like electrochemical detectors or mass spectrometers.
Ultra-High-Performance Liquid Chromatography (UHPLC) offers enhanced resolution, speed, and sensitivity compared to traditional HPLC, making it suitable for rapid and accurate analysis of compounds in complex mixtures jocpr.comshimadzu.nl. UHPLC systems, particularly those designed with inert flow paths, are beneficial for analyzing metal-adsorbing compounds, ensuring reliable and reproducible data shimadzu.nl. This would be particularly relevant for this compound, as it contains a metal ion.
While Gas Chromatography (GC) is typically used for volatile and semi-volatile compounds, it may not be directly applicable for the intact copper-ethylenediamine complex without prior derivatization to a volatile form. However, GC could be used to analyze volatile degradation products or related organic compounds if they are relevant to this compound's environmental fate.
Supercritical Fluid Chromatography (SFC) is another chromatographic method that uses supercritical fluid as a mobile phase and can be employed for compounds that are not easily analyzed by GC or HPLC shimadzu.nl. Its applicability to this compound would depend on the specific properties of the complex in a supercritical fluid environment.
The selection of a specific chromatographic method for this compound and its related compounds depends on factors such as the matrix complexity, required sensitivity, and the physicochemical properties of the target analytes.
Development of Rapid Field-Deployable Detection Methods for this compound Residues
The development of rapid, field-deployable detection methods for this compound residues is crucial for immediate assessment of its presence in aquatic systems and for effective management of its application. SePRO Corporation, a producer of this compound, has developed "FasTEST analytical technology" which provides rapid and accurate analysis of aquatic herbicide and algaecide concentrations in water, including this compound clesens.comsepro.com. This technology is designed for monitoring treatment programs and ensuring regulatory compliance clesens.comsepro.com.
Such field-deployable methods typically involve simplified sample preparation and portable analytical devices, allowing for on-site measurements without the need for extensive laboratory infrastructure. These methods often leverage principles of colorimetry, portable spectroscopy, or immunochemical assays to provide quick results. For this compound, a copper-based compound, colorimetric tests that detect copper ions or specific reactions with the ethylenediamine ligand could form the basis of rapid field kits.
The advantages of rapid field-deployable methods include:
Timeliness: Providing immediate results for quick decision-making in aquatic management.
Cost-effectiveness: Reducing the need for sample transportation and extensive laboratory analysis.
Accessibility: Enabling monitoring in remote locations or during emergency response.
While specific details of the FasTEST technology are proprietary, its verified capability for this compound monitoring indicates the existence and utility of such rapid detection approaches in the field clesens.comsepro.com.
Quality Assurance and Quality Control Protocols in this compound Analytical Research
Quality Assurance (QA) and Quality Control (QC) protocols are fundamental to ensuring the reliability, accuracy, and comparability of analytical data in this compound research and monitoring. These protocols encompass a systematic set of activities designed to ensure that analytical results meet predefined quality standards jocpr.commdpi.com.
Key aspects of QA/QC protocols in this compound analytical research include:
Method Validation: This involves a rigorous process to confirm that an analytical method is suitable for its intended purpose. Parameters typically evaluated include:
Specificity/Selectivity: The ability of the method to accurately measure this compound in the presence of other components in the matrix.
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples mdpi.com.
Precision: The reproducibility of measurements under specified conditions, typically expressed as repeatability (intra-laboratory) and reproducibility (inter-laboratory) mdpi.com.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
Linearity and Range: The concentration range over which the method provides results directly proportional to the analyte concentration.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Sample Stability: Ensuring that this compound remains stable in the collected samples under storage conditions prior to analysis mdpi.com.
Calibration: Regular calibration of instruments using certified reference materials or standards of known this compound concentration to ensure accurate measurements.
Control Samples: Analysis of quality control (QC) samples (e.g., blanks, spiked samples, replicates) alongside environmental samples to monitor method performance and detect potential contamination or analytical drift mdpi.com.
Inter-laboratory Comparisons: Participation in round-robin tests or proficiency testing programs to compare results with other laboratories, ensuring external validity and comparability of data.
Documentation: Comprehensive documentation of all analytical procedures, instrument maintenance, calibration records, and data processing steps to ensure traceability and reproducibility.
Personnel Training: Ensuring that analytical personnel are adequately trained and competent in the specific methods used for this compound analysis.
Adherence to these QA/QC protocols is critical for generating reliable data that can support environmental risk assessments, regulatory decisions, and effective management strategies for this compound. The EPA's pesticide product labels, such as those for this compound, also imply the need for monitoring and assessment to verify treatment effectiveness and manage potential resistance, which relies on quality-controlled analytical data epa.gov.
Bioanalytical Approaches for Assessing this compound Exposure and Bioaccumulation in Organisms
Bioanalytical approaches are crucial for understanding the environmental impact of this compound by assessing its exposure to organisms and its potential for bioaccumulation within biological tissues. Bioaccumulation refers to the uptake of a substance by an organism from all exposure routes (e.g., water, food, sediment) epa.gov.
For this compound, as a copper-ethylenediamine complex, the focus of bioanalytical studies would likely involve assessing the uptake and accumulation of copper, as copper is the active component responsible for its biological effects ontosight.aiknowde.com.
Key bioanalytical approaches include:
Direct Measurement in Organisms: This involves collecting biological samples (e.g., fish tissue, invertebrate tissue, plant material) from this compound-treated environments or laboratory exposure studies and directly quantifying the accumulated copper or the intact this compound complex epa.gov. Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or ICP-MS are commonly used for total metal analysis in biological matrices due to their sensitivity and accuracy researchgate.net.
Sample Preparation: Biological samples typically require digestion (e.g., acid digestion) to break down the organic matrix and release the analytes into a solution suitable for instrumental analysis.
Speciation Analysis: Beyond total copper, understanding the chemical form (speciation) of copper within organisms (e.g., free copper ions, copper bound to proteins, or the intact this compound complex) can provide deeper insights into its bioavailability and potential toxicity. This often requires more advanced analytical techniques coupled with separation methods.
Biomarkers of Exposure and Effect: While the prompt excludes safety/adverse effect profiles, biomarkers related to exposure can be relevant. For copper, biomarkers might include changes in metallothionein (B12644479) levels (proteins involved in metal detoxification) or other stress response indicators in exposed organisms. These can be measured using various bioanalytical techniques such as enzyme-linked immunosorbent assays (ELISA) or molecular biology techniques (e.g., gene expression analysis) ifremer.fr.
Modeling Bioaccumulation: Predictive models can estimate bioaccumulation based on physicochemical properties of the compound, such as the octanol-water partition coefficient (log Kow) epa.govoecd.org. However, for metal complexes like this compound, the log Kow relationship might be less straightforward than for simple organic compounds, as the bioavailability and uptake of metals are influenced by complexation, pH, and water hardness epa.gov. Therefore, direct measurement in organisms is often preferred for accurate assessment.
Controlled Laboratory Exposure Studies: Organisms (e.g., aquatic plants, fish, invertebrates) are exposed to known concentrations of this compound under controlled conditions. This allows for the determination of uptake rates, elimination rates, and bioconcentration factors (BCFs) or bioaccumulation factors (BAFs), which quantify the extent of accumulation in tissues relative to the environmental concentration epa.gov.
Bioanalytical data on this compound exposure and bioaccumulation are critical for assessing its ecological risk, informing environmental quality standards, and developing sustainable application practices.
Regulatory Science and Research Compliance for Komeen
Research on Regulatory Frameworks and Policies Governing Copper-Based Pesticides (e.g., EPA Registration Review)
The regulation of pesticides, including copper-based compounds like Komeen, in the United States falls primarily under the purview of the Environmental Protection Agency (EPA). The EPA operates under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), which mandates the registration of pesticide products before they can be sold or distributed. epa.govecfr.govnih.gov This regulatory framework ensures that pesticides can be used without posing unreasonable risks to human health or the environment. epa.gov
A critical component of this oversight is the EPA's registration review process. Under FIFRA section 3(g), pesticide registrations are subject to review every 15 years. federalregister.govfederalregister.gov This periodic re-evaluation ensures that each pesticide continues to meet current scientific and regulatory standards, integrating new knowledge regarding its effects on human health and the environment. epa.govfederalregister.gov For copper-containing pesticides, the EPA has conducted comprehensive reviews, leading to Reregistration Eligibility Decision (RED) documents. epa.gov this compound, specifically, has undergone EPA registration review, with its labeling being accepted in connection with the Copper Compounds Interim Decision. epa.govepa.gov
Regulatory policies for copper-based pesticides specifically address the unique challenge posed by copper: unlike organic pesticides, copper is an element and does not break down in the environment, leading to potential accumulation with repeated applications. epa.gov While copper is a micronutrient, its application rates in pesticides often exceed nutritional requirements, necessitating careful regulatory controls. epa.govepa.gov The EPA's review process for copper compounds considers various aspects, including benefits, use patterns, and the impacts of possible mitigation measures, particularly for aquatic use sites. regulations.gov
Adherence to Good Laboratory Practice (GLP) Regulations in this compound Research
Good Laboratory Practice (GLP) Standards are a fundamental component of regulatory science, designed to ensure the quality and integrity of non-clinical health and environmental safety data submitted to regulatory bodies like the EPA. epa.govoecd.orgnaicc.org For pesticide products such as this compound, GLP compliance is mandated by 40 Code of Federal Regulations (CFR) Part 160, effective since October 16, 1989. ecfr.govnih.govnaicc.org This regulation applies to studies supporting applications for research or marketing permits for pesticide products, including registration, amended registration, or reregistration. ecfr.govnih.gov
Adherence to GLP regulations in this compound research encompasses several key areas:
Quality Assurance Unit (QAU): GLP requires the establishment of a QAU to monitor studies and ensure compliance with GLP principles and approved protocols. ecfr.govnaicc.org The QAU reports any deviations to the study director, and corrective actions must be documented. ecfr.gov
Test, Control, and Reference Substance Characterization: All substances used in research, including this compound itself, must be appropriately tested for identity, strength, purity, stability, and uniformity. ecfr.govnaicc.org
Facilities and Equipment: Test facilities must be suitable for the studies conducted, with adequate space for various operations and proper maintenance of equipment. All instrumentation must be adequately operated, inspected, cleaned, maintained, tested, calibrated, and standardized, with documented performance and use. ecfr.govnaicc.org
Standard Operating Procedures (SOPs): Detailed SOPs must be established for commonly performed tasks, covering aspects such as test system preparation, care, handling of substances, observations, and laboratory tests. Significant changes to SOPs require written authorization. ecfr.govnaicc.org
Documentation and Archiving: Comprehensive documentation of raw data, study reports, and records is essential, and adequate storage space must be available for archiving specimens and data for the duration of the study. oecd.orgnaicc.org
The EPA conducts inspections and data audits as part of its GLP program to monitor compliance and assure the integrity, quality, and validity of submitted studies. epa.gov This rigorous oversight is crucial for the reliability of data used in regulatory decisions concerning this compound and other pesticides.
Environmental Impact Statement Research and its Policy Implications for this compound Use
Environmental Impact Assessment (EIA) or Environmental Risk Assessment (ERA) research is critical for evaluating the potential environmental consequences of pesticide use, including products like this compound. ead.gov.ngeuropa.eucifor-icraf.org These assessments examine a pesticide's environmental fate (what happens to it after release) and its ecotoxicology (how it impacts living organisms). europa.eu
For pesticides, the determination of environmental impact depends on multiple factors, including the active ingredient, dose rate, application frequency and method, environmental conditions (e.g., weather, soil type), and site characteristics (e.g., presence of surface water, biological species). cifor-icraf.org Research in this area for copper-based pesticides, such as this compound, highlights several key concerns:
Water Contamination: Pesticides can run off into water bodies, leading to contamination of rivers, lakes, and oceans. nih.govearth.org this compound's active ingredient, copper ethylenediamine (B42938) complex, releases copper ions which can disrupt cellular processes in targeted aquatic plants. smolecule.com However, copper is an element and will not break down in the environment, accumulating with repeated applications. epa.gov
Impact on Non-Target Organisms: Copper products are toxic to fish and aquatic organisms. epa.gov Treatment of aquatic weeds and algae can result in oxygen loss from the decomposition of biomass, potentially causing suffocation of fish and invertebrates. epa.gov Pesticides can also harm beneficial insects, pollinators, and natural pest predators, leading to biodiversity loss and ecological imbalance. nih.govearth.org
Soil Accumulation: The copper ion in this compound can accumulate in soil and water, potentially leading to long-term environmental impacts. ontosight.ai Over-reliance on chemical pesticides can also negatively affect soil health and beneficial soil microorganisms. nih.govearth.org
These research findings directly inform policy implications for this compound's use. Regulatory bodies, such as the EPA, develop mitigation measures and regulatory controls to effectively reduce the risks identified through environmental impact assessments. epa.gov For instance, this compound's EPA label includes environmental hazards warnings and fish advisories. epa.gov Policies often dictate maximum application rates and reapplication intervals to minimize environmental exposure and accumulation. epa.govaquaticcontrol.comepa.gov
Global Perspectives on this compound Regulation and Standardization of Research Protocols
The regulation of copper-based pesticides like this compound extends beyond national borders, with various international frameworks and guidelines influencing their use and the standardization of research protocols. Globally, copper compounds are recognized as active substances for plant protection; however, their specific registration and allowed limits can vary significantly between countries and regions. orgprints.orgmdpi.com
In Europe, for example, copper compounds are approved at the EU level, but national registrations dictate their use in individual crops and against specific pathogens, leading to differing copper limits across member states. orgprints.orgmdpi.com There is a trend towards restricting the maximum copper quantity allowed in plant protection, with a long-term objective in the EU to phase out copper due to concerns about its environmental accumulation. orgprints.orgmdpi.comcroplife.org Some European countries, such as Denmark, Sweden, Finland, the Netherlands, and Estonia, have even prohibited copper use in organic farming. croplife.org
International organizations play a crucial role in promoting the standardization of research protocols to ensure the comparability and acceptance of data across different regulatory jurisdictions. The Organisation for Economic Co-operation and Development (OECD) has established Principles of Good Laboratory Practice (GLP) that are followed by test facilities conducting non-clinical health and environmental studies on chemicals. oecd.org These principles provide a managerial quality control system for the planning, performance, monitoring, recording, reporting, and archiving of studies, facilitating mutual acceptance of data among participating countries. oecd.org
Similarly, the World Health Organization (WHO) provides guidelines for efficacy testing of pesticides, aiming to harmonize testing procedures conducted in different laboratories to generate comparable data for national regulatory authorities. who.int The Food and Agriculture Organization (FAO) of the United Nations has also developed the International Code of Conduct on Pesticide Management, which encourages governments to establish pesticide registration schemes and promote harmonized pesticide registration requirements, procedures, and evaluation criteria, taking into account internationally agreed technical guidelines and standards. fao.org Such standardization efforts are vital for the global regulatory oversight of compounds like this compound, ensuring that research data is robust and universally recognized for informed decision-making.
Emerging Research Areas and Future Perspectives for Komeen
Integration of Data Science and Predictive Modeling in Komeen Environmental Fate Research
The environmental fate of aquatic herbicides like this compound is a critical area of study, and the integration of data science and predictive modeling offers significant opportunities for more precise assessments. Predictive modeling can simulate the distribution, degradation, and potential accumulation of this compound and its copper components in various aquatic ecosystems under different environmental conditions. This approach can utilize large datasets encompassing water chemistry (e.g., pH, hardness, alkalinity), sediment characteristics, flow rates, and biological parameters to forecast the compound's behavior. Such models can help identify areas of potential concern, optimize application strategies to minimize off-target movement, and predict environmental concentrations over time, thereby informing risk assessments and regulatory decisions. The use of PubChem and similar databases, which organize chemical substance information, can facilitate the development of persistence and bioaccumulation scores for substances, contributing to a rapid screening process for chemicals with limited existing data rivm.nlgenominfo.orguantwerpen.be.
Long-Term Ecological Monitoring and Impact Assessment of this compound Application in Aquatic Systems
Long-term ecological monitoring and impact assessment are crucial for understanding the sustained effects of this compound applications on aquatic ecosystems. This research involves systematic observation of water quality parameters, sediment composition, and the health and diversity of aquatic flora and fauna over extended periods following this compound use. Studies would track changes in non-target aquatic organisms, including fish, invertebrates, and beneficial plant species, to assess potential long-term ecological shifts. The accumulation of copper in sediments and its bioavailability to benthic organisms are also key areas of investigation. Such monitoring provides essential data for adaptive management strategies, ensuring that this compound use remains environmentally responsible and contributes to the long-term health of aquatic environments.
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to assess Komeen’s physicochemical properties?
- Methodological Answer : Begin with a systematic characterization protocol, including spectral analysis (e.g., NMR, IR), chromatographic purity assays (HPLC), and thermal stability tests (DSC/TGA). Ensure reproducibility by documenting instrument calibration, solvent sources, and environmental conditions. For novel derivatives, follow IUPAC nomenclature and validate purity using ≥2 orthogonal methods (e.g., elemental analysis and mass spectrometry) .
Q. What strategies are effective for conducting a literature review on this compound’s known biological interactions?
- Methodological Answer : Use structured frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define search terms. Leverage academic databases (PubMed, SciFinder) and filter results by study type (e.g., in vitro vs. in vivo). Create a matrix to catalog findings, noting methodologies, dosages, and conflicting results. Reference systematic review guidelines from Cochrane to minimize bias .
Q. How can researchers ensure accurate data collection in studies involving this compound’s bioactivity assays?
- Methodological Answer : Implement triplicate measurements for dose-response curves (e.g., IC50/EC50) and include positive/negative controls. Use validated statistical tools (e.g., GraphPad Prism) for nonlinear regression analysis. Disclose raw data in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound across studies be resolved?
- Methodological Answer : Apply meta-analytic techniques to assess heterogeneity (e.g., I² statistic). Stratify data by experimental variables (e.g., cell lines, assay durations) and perform sensitivity analyses. Use tools like RevMan for forest plots to visualize effect sizes. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What methodological considerations are critical when integrating this compound data from heterogeneous sources (e.g., computational, in vitro, in vivo)?
- Methodological Answer : Develop a harmonized data ontology to standardize terminology (e.g., "potency" defined as IC50 ± SEM). Use knowledge graphs to map relationships between this compound’s structural analogs and their bioactivities. Validate computational predictions (e.g., molecular docking) with wet-lab experiments, ensuring alignment in experimental conditions (pH, temperature) .
Q. How should researchers optimize synthetic protocols for this compound derivatives to balance yield and scalability?
- Methodological Answer : Employ Design of Experiments (DoE) to identify critical reaction parameters (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to model interactions between variables. Characterize intermediates via LC-MS to track byproducts. For scalability, conduct pilot-scale reactions and compare purity profiles using PCA (Principal Component Analysis) .
Q. What frameworks are suitable for evaluating the feasibility of novel this compound-based therapeutic hypotheses?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For feasibility, assess resource availability (e.g., synthetic accessibility, assay platforms). Use TRIPOD guidelines for predictive model validation and prioritize in vivo efficacy studies with translational endpoints (e.g., bioavailability, toxicity) .
Data Management and Reproducibility
Q. How should researchers address inconsistencies in this compound’s spectroscopic data across publications?
- Methodological Answer : Cross-reference spectral libraries (e.g., SDBS, PubChem) and validate peak assignments using isotopic labeling or 2D NMR (HSQC, HMBC). Publish raw spectral files in open repositories (e.g., Zenodo) and provide detailed acquisition parameters (solvent, field strength) .
Q. What practices enhance reproducibility in this compound-related pharmacological studies?
- Methodological Answer : Adhere to ARRIVE guidelines for in vivo experiments, reporting animal strain, dosing regimens, and randomization methods. Use blinded data analysis and pre-register protocols on platforms like OSF. Share code for computational workflows (e.g., GitHub) with version control .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
